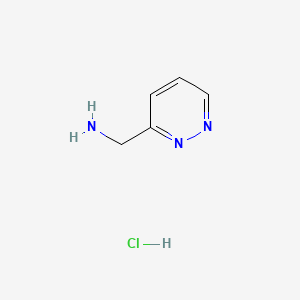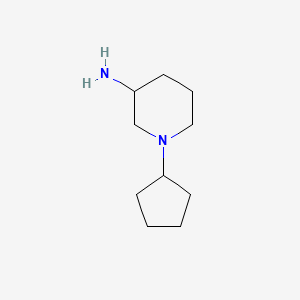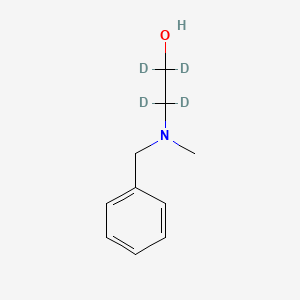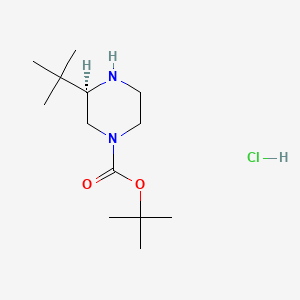![molecular formula C9H12N2OS B566883 N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamid CAS No. 1369966-94-8](/img/structure/B566883.png)
N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound belonging to the thienopyridine class of chemicals. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide consists of a thienopyridine ring fused with a tetrahydrothieno moiety and an acetamide group, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
A related compound, prasugrel, is known to bind irreversibly toP2Y12 receptors . These receptors play a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
This interaction reduces the aggregation of platelets, thereby inhibiting blood clotting .
Biochemical Pathways
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways.
Pharmacokinetics
The compound has a predicted density of1.143±0.06 g/cm3 . It is also soluble in water and ethanol , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may inhibit cell division and proliferation.
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various chloro- and nitro-substituted groups . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prasugrel: A thienopyridine prodrug that inhibits platelet aggregation by binding to P2Y12 receptors.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity, similar to prasugrel.
APE1 Inhibitor III: A benzothiazolyltetrahydrothienopyridine compound that inhibits the activity of APE1, a DNA repair enzyme.
Uniqueness
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit tubulin polymerization. Unlike prasugrel and clopidogrel, which primarily target platelet aggregation, this compound has shown potential in anticancer research by disrupting microtubule formation .
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESREUUHJVXJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)




![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B566814.png)





